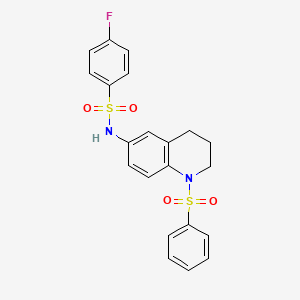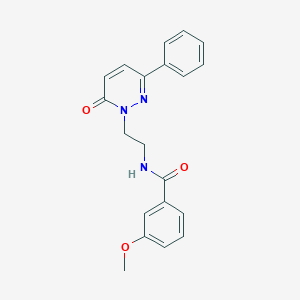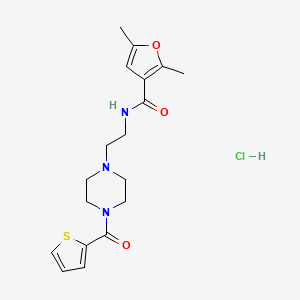![molecular formula C25H25N5O2 B2532718 8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899726-68-2](/img/structure/B2532718.png)
8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" belongs to a class of chemicals known as imidazo[2,1-f]purinones. These compounds have been studied for their potential as selective A(3) adenosine receptor antagonists, which could have therapeutic implications. The structure of these molecules is characterized by a xanthine core, which is a purine base found in most human body tissues and fluids, certain plants, and some other organisms .
Synthesis Analysis
The synthesis of related compounds has been described in the literature, where researchers have focused on the structure-activity relationship (SAR) by introducing various substitutions at the 1-, 3-, and 8-positions of the imidazo[2,1-f]purine-2,4-dione core. These modifications aim to enhance the potency and hydrophilicity of the molecules. The synthesis process typically involves multiple steps, starting from the xanthine core and introducing the appropriate substituents through chemical reactions that form the desired bonds and functional groups .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their activity as A(3) adenosine receptor antagonists. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these molecules to the A(3) receptor. These studies help in understanding how the different substituents affect the interaction with the receptor and contribute to the selectivity and potency of the compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[2,1-f]purinones are designed to introduce specific functional groups at strategic positions on the xanthine core. These reactions are carefully chosen to ensure that the final product has the desired properties for binding to the A(3) adenosine receptor. The nature of the substituents and their positions on the core structure play a significant role in the overall activity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinones, such as solubility, stability, and hydrophilicity, are influenced by the specific substituents present on the molecule. These properties are important for the bioavailability and pharmacokinetics of the compounds when used as potential therapeutic agents. The SAR studies aim to optimize these properties to improve the efficacy of the compounds .
Relevance to Case Studies
In the context of case studies, compounds with a purine-2,4-dione nucleus, similar to the one , have shown a range of receptor activities. Substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system have been found to be essential for receptor affinity and selectivity, particularly towards serotoninergic (5-HT1A, 5-HT7) and dopaminergic (D2) receptors. Preliminary pharmacological in vivo studies of selected derivatives have indicated potential anxiolytic and antidepressant activities, highlighting the therapeutic potential of these molecules .
Propriétés
IUPAC Name |
6-(2,3-dimethylphenyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-15-9-11-19(12-10-15)14-29-23(31)21-22(27(5)25(29)32)26-24-28(21)13-17(3)30(24)20-8-6-7-16(2)18(20)4/h6-13H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDBQZAJEFPECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=CC(=C5C)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)
![methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2532641.png)

![2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2532643.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2532644.png)

![2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2532647.png)

![2-(benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2532649.png)


![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2532656.png)
![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)